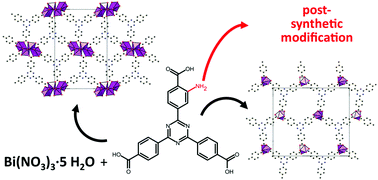Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
Dalton Transactions Pub Date: 2017-06-08 DOI: 10.1039/C7DT01744H
Abstract
Two new bismuth metal–organic frameworks (Bi-MOFs) were discovered using high throughput experiments employing bismuth(III) nitrate pentahydrate and triazine-2,4,6-triyl-tribenzoic acid (H3TATB). The reaction was carried out for long reaction times (∼5 d) in a water/DMF-mixture and resulted in the formation of [Bi2(O)(OH)(TATB)]·H2O (denoted as CAU-35). By switching to short reaction times and a methanol/DMF-mixture as the solvent, an analogue of CAU-7-BTB with the composition [Bi(TATB)]·DMF·6H2O (denoted as CAU-7-TATB) was obtained. The use of the amino-functionalised H3TATB linker (H3TATB-NH2) resulted in the formation of a functionalised porous Bi-MOF with the composition [Bi(TATB-NH2)]·5H2O·0.5DMF (CAU-7-TATB-NH2). The structures of CAU-35 and CAU-7-TATB were successfully solved and refined from the PXRD data. CAU-7-TATB-NH2 was post-synthetically modified using anhydrides (acetic anhydride and valeric anhydride), cyclic anhydrides (succinic anhydride and phthalic anhydride), and 1,3-propane sultone. The degree of conversion ranged from 33% to 79%.


Recommended Literature
- [1] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [2] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [3] Facile gold nanorod purification by fractionated precipitation†
- [4] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [5] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [6] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [7] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [8] Inside front cover
- [9] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [10] The Preparation of Chitin Oligosaccharides

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 19396-73-7
-
CAS no.: 16817-43-9









